L-165461

Descripción

Overview of Peroxisome Proliferator-Activated Receptor (PPAR) Biology and Transcriptional Regulation

PPARs belong to the steroid hormone nuclear receptor superfamily. ahajournals.orgoup.comresearchgate.net There are three main isoforms: PPARα, PPARβ/δ (often referred to as PPARδ), and PPARγ. ahajournals.orgresearchgate.netnih.govnih.gov These isoforms exhibit distinct tissue distribution patterns and play specific roles in metabolic regulation and other biological processes. researchgate.netnih.govnih.govnih.gov PPARα is highly expressed in tissues involved in fatty acid oxidation, such as the liver, heart, skeletal muscle, and kidney. ahajournals.orgnih.govnih.govnih.gov PPARγ is predominantly found in adipose tissue, macrophages, and vascular smooth muscle, and is critical for adipocyte differentiation and glucose homeostasis. ahajournals.orgnih.govnih.govnih.govuniprot.orgahajournals.org PPARδ is expressed more ubiquitously, including in adipose tissue, skeletal muscle, and heart. nih.govnih.gov

The mechanism of PPAR-mediated transcriptional regulation involves the formation of a heterodimer with the Retinoid X Receptor (RXR). ahajournals.orgnih.govplos.orgumich.edunih.gov Upon ligand binding, this heterodimer undergoes a conformational change that facilitates the dissociation of corepressor proteins and the recruitment of coactivator complexes to specific DNA sequences in the promoter regions of target genes, known as Peroxisome Proliferator Response Elements (PPREs). ahajournals.orgnih.govplos.orgumich.edunih.gov This interaction with PPREs modulates the transcription of downstream genes. ahajournals.orgumich.edunih.gov The specific set of coactivators recruited can influence the transcriptional outcome and contribute to tissue-specific and gene-specific regulation. nih.gov

Historical Context of Synthetic PPAR Ligand Discovery

The discovery of PPARs originated in the early 1980s with the identification of agents, pharmacologically related to fibrates, that induced the proliferation of peroxisomes in rodent liver. researchgate.netwikipedia.orgunil.ch The first PPAR, PPARα, was identified in 1990 during the search for the molecular target of these "peroxisome proliferators." researchgate.netwikipedia.orgunil.ch As the versatile roles of PPARs in biology became evident, these activating agents were subsequently termed PPAR ligands. wikipedia.org

The development of synthetic PPAR ligands has been a significant area of research aimed at modulating PPAR activity for therapeutic purposes, particularly for metabolic diseases like dyslipidemia and type 2 diabetes. nih.govmdpi.com Early synthetic ligands included fibrates, which primarily activate PPARα and are used to lower lipid levels, and thiazolidinediones (TZDs), which are PPARγ agonists used as insulin (B600854) sensitizers. ahajournals.orgnih.govmdpi.comelifesciences.org The discovery of these distinct classes of synthetic ligands highlighted the potential for subtype-selective modulation of PPAR activity. nih.gov Ongoing efforts have focused on developing more selective agonists for each PPAR subtype, as well as dual or pan-agonists that target multiple subtypes, to better understand the specific contributions of each PPAR to various physiological and pathological processes and to develop potentially more effective or safer therapeutic agents. nih.govnih.govnih.govmdpi.comnih.gov

Introduction to L-165461 as a Research Probe for PPAR Biology

This compound is a synthetic chemical compound that has been widely utilized as a research probe to investigate the functions of PPARs, with a particular focus on PPARδ. nih.govumich.eduresearchgate.net Its utility stems from its ability to activate PPARs, allowing researchers to study the downstream effects of PPAR activation in various cellular and animal models. nih.govresearchgate.netahajournals.org

Early studies characterizing synthetic PPAR ligands identified this compound as having high affinity for PPARδ, although some research also indicated affinity for PPARγ. nih.govumich.eduresearchgate.net This characteristic made this compound a valuable tool for differentiating the roles of PPARδ from other PPAR subtypes in various biological contexts. umich.eduahajournals.org By using this compound, researchers could selectively activate PPARδ and observe the resulting changes in gene expression, cellular function, and physiological outcomes. nih.govresearchgate.netahajournals.org The use of such selective or relatively selective ligands is crucial for dissecting the complex and sometimes overlapping roles of the different PPAR isoforms. nih.gov Research using this compound has contributed to understanding the involvement of PPARδ in processes such as fatty acid metabolism, inflammation, and cell proliferation, both in vitro and in vivo. nih.govahajournals.orgsmw.ch

The PubChem CID for this compound is 9889841. nih.gov

Research Findings with this compound

Research utilizing this compound has provided significant insights into the specific roles of PPARδ in various biological processes. Studies have employed this compound in both in vitro cellular assays and in vivo animal models to explore its effects on gene transcription and physiological outcomes. nih.govresearchgate.netahajournals.orgdovepress.complos.orgresearchgate.net

In Vitro Studies Using this compound

In vitro studies using this compound have been instrumental in characterizing its activity and the downstream effects of PPARδ activation at the cellular level. These studies often involve transfecting cells with reporter constructs containing PPREs and assessing the ability of this compound to induce reporter gene expression, thereby indicating PPAR activation. researchgate.net

Research has shown that this compound can induce robust transactivation of reporter genes mediated by human PPARδ (hPPARδ) in transiently transfected cells. researchgate.net This demonstrates its direct agonistic activity on PPARδ. While this compound has shown high affinity for PPARδ, some studies have also indicated activity, albeit sometimes weaker, on other PPAR subtypes like PPARγ. umich.eduresearchgate.net

Data from transactivation assays highlight the potency of this compound in activating PPARδ. For instance, studies comparing this compound with other PPAR ligands have shown that this compound produces substantial degrees of transactivation mediated by hPPARδ. researchgate.net

Table 1: In Vitro Transactivation Activity of Selected PPAR Ligands

| Compound | Target Receptor | Observed Transactivation Activity (Relative to Control) | Reference |

| This compound | hPPARδ | Substantial | researchgate.net |

| AD-5075 | hPPARδ | Robust | researchgate.net |

| L-796449 | hPPARδ | Robust | researchgate.net |

| L-783483 | hPPARδ | Robust | researchgate.net |

| L-165041 | hPPARδ | Weak | researchgate.net |

| WY-14643 | hPPARδ | Failed to activate | researchgate.net |

| This compound | hPPARγ | +/− | oup.com |

| This compound | hPPARγ | Full agonist (pKi 7.8) | guidetopharmacology.org |

Note: Transactivation activity can vary depending on the cell type, specific assay conditions, and reporter construct used.

Beyond reporter gene assays, in vitro studies using this compound have explored its effects on the expression of specific genes known to be regulated by PPARδ. This includes genes involved in fatty acid transport and oxidation, which are key functions of PPARδ. nih.govahajournals.org For example, this compound has been shown to increase the expression of genes related to fatty acid metabolism in various cell types, such as cardiomyocytes and keratinocytes. ahajournals.org

In Vivo Studies Using this compound

In vivo studies using this compound have aimed to understand the physiological consequences of PPARδ activation in living organisms, often animal models. nih.govplos.orgnih.govnih.gov These studies complement in vitro findings by providing a more complex biological context. plos.orgnih.govnih.gov

Research in animal models, such as mice, has investigated the effects of this compound on metabolic parameters, inflammation, and other physiological processes where PPARδ is known or suspected to play a role. nih.govsmw.ch Studies have compared the effects of this compound with other PPAR agonists to discern the specific contributions of PPARδ. nih.gov

Table 2: Comparative In Vivo Effects of PPARγ/δ Agonists in db/db Mice

| Compound | In Vitro PPARγ/δ Activity | In Vivo Glucose Lowering Effect (db/db mice) | Reference |

| This compound | Similar to L-783483 | Less pronounced than L-783483 | nih.gov |

| L-783483 | Similar to this compound | More pronounced than this compound | nih.gov |

Note: This table summarizes a specific finding and does not represent the entirety of in vivo research on these compounds.

In vivo studies have also explored the role of PPARδ in lipid metabolism and energy homeostasis using this compound. Activation of PPARδ with ligands like this compound has been associated with increased fatty acid oxidation and improved metabolic profiles in some animal models. nih.govahajournals.orgsmw.ch

Collectively, both in vitro and in vivo studies using this compound have been valuable in advancing the understanding of PPARδ biology and its potential as a therapeutic target. nih.govahajournals.org

Structure

3D Structure

Propiedades

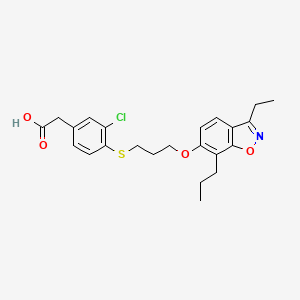

IUPAC Name |

2-[3-chloro-4-[3-[(3-ethyl-7-propyl-1,2-benzoxazol-6-yl)oxy]propylsulfanyl]phenyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26ClNO4S/c1-3-6-17-20(9-8-16-19(4-2)25-29-23(16)17)28-11-5-12-30-21-10-7-15(13-18(21)24)14-22(26)27/h7-10,13H,3-6,11-12,14H2,1-2H3,(H,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBEYMGDIPDOUKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=C(C=CC2=C1ON=C2CC)OCCCSC3=C(C=C(C=C3)CC(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26ClNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Discovery and Synthetic Origin of L 165461

Methodologies for Initial Compound Identification (e.g., In Silico Screening Approaches)

The initial identification of L-165461 involved an in silico approach. nih.govresearchgate.netnih.gov In silico methods utilize computational techniques to analyze data and identify potential compounds with desired properties, such as binding affinity to a target receptor. This contrasts with traditional methods that might rely solely on high-throughput screening of large chemical libraries without initial computational filtering.

Chemical Series and Structural Context (e.g., Benzisoxazole Series, Phenoxyacetic Derivatives)

This compound is described as a derivative of phenoxyacetic acid. nih.govresearchgate.netnih.gov It is also noted as being part of a benzisoxazole series. researchgate.net Benzisoxazoles are aromatic organic compounds containing a benzene-fused isoxazole (B147169) ring structure. wikipedia.org Phenoxyacetic acid derivatives are a class of compounds characterized by a phenoxy group attached to an acetic acid moiety. noaa.gov

The chemical structure of this compound is reported as 2-(3-Chloro-4-((3-((3-ethyl-7-propylbenzo[d]isoxazol-6-yl)oxy)propyl)thio)phenyl)acetic acid. bldpharm.com This structure incorporates both the benzisoxazole core and features consistent with a phenoxyacetic acid derivative, specifically a phenylacetic acid structure with a phenoxy linkage to the benzisoxazole group via a propylthio chain.

Early Development and Research Trajectory

Following its identification, this compound was utilized in early research to investigate the effects of PPAR-δ activation. nih.govresearchgate.netnih.gov These early studies contributed to characterizing this compound as a selective PPAR-δ ligand with nanomolar affinity and significant selectivity over PPAR-α and PPAR-γ. nih.govresearchgate.netnih.gov Research involving this compound, alongside other PPAR-δ agonists like GW501516 and GW0742, explored the potential roles of PPAR-δ in various metabolic processes, including lipid metabolism and glucose homeostasis in animal models. nih.govnih.gov Studies in cell lines also used this compound to investigate the direct effects of PPAR-δ activation, such as its influence on inflammatory markers. nih.gov

Early research indicated that compounds from the series including this compound were used in various in vitro and in vivo studies. researchgate.net However, it was also noted that interpreting the results from these studies required careful consideration due to the potential for cross-activity with PPAR-α and PPAR-γ, despite this compound showing moderate selectivity. researchgate.net

Research findings related to this compound's activity on PPAR subtypes in transiently transfected cells have been reported. For instance, studies using chimeric receptors composed of the GAL4 DNA binding domain and the ligand-binding domain of human PPAR subtypes showed that this compound produced robust transactivation of a reporter gene in cells expressing GAL4-hPPARδ. researchgate.net While showing high affinity for PPARδ, it also demonstrated some activity on other PPAR subtypes, underscoring the importance of considering selectivity in interpreting research results. researchgate.netresearchgate.net

Table 1 provides an overview of this compound's activity on different human PPAR subtypes based on early research findings.

Table 1: this compound Activity on Human PPAR Subtypes (Early Research)

| PPAR Subtype | Activity Level (Transactivation) | Selectivity vs. PPAR-α and PPAR-γ | Reference |

| PPAR-δ | Robust Transactivation | Nanomolar affinity, ~1000-fold | nih.govnih.govresearchgate.net |

| PPAR-α | Weak Transactivation observed with L-165041 (a related compound) | Moderate selectivity overall for the series | researchgate.netresearchgate.net |

| PPAR-γ | Activity observed, requiring careful consideration of cross-activity | Moderate selectivity overall for the series | researchgate.netresearchgate.net |

Note: Data on specific EC50 or Ki values for all subtypes were not consistently available across the provided sources within the scope of early research findings directly pertaining to this compound's initial characterization and research trajectory. The table summarizes the reported relative activity and selectivity.

Molecular Targeting and Receptor Interaction Mechanisms of L 165461

Agonistic Profile and Subtype Selectivity Towards Peroxisome Proliferator-Activated Receptors

L-165461 has been characterized for its agonistic activity towards PPAR subtypes, demonstrating differential binding affinities and transcriptional activation profiles. researchgate.netguidetopharmacology.orgresearchgate.net

Differential Binding Affinities for PPARα, PPARβ/δ, and PPARγ

Studies have investigated the binding affinity of this compound for the different PPAR subtypes. While some research indicates that this compound has high affinity for PPARδ and also for PPARγ, other studies suggest less appreciable binding affinity for PPARγ. nih.govresearchgate.net For instance, this compound, along with L-796449 and L-783483, has shown high affinity for PPARδ. nih.gov Another compound, L-165041, is reported to have a high affinity for PPARδ with a Ki of 6 nM, and an affinity of approximately 730 nM for PPARγ. medchemexpress.com

Data on binding affinities for this compound across the PPAR subtypes can be summarized as follows, based on available research:

| PPAR Subtype | Binding Affinity (e.g., Ki, pKi) | Notes | Source |

| PPARα | Not explicitly detailed in sources | ||

| PPARβ/δ | High affinity (pKi 8.52) | Also referred to as PPARδ. | nih.govnih.gov |

| PPARγ | High affinity (pKi 7.8) | Some sources indicate less affinity. | researchgate.netguidetopharmacology.org |

Quantitative Assessment of Transcriptional Activities via Reporter Gene Assays

Reporter gene assays are commonly used to quantitatively assess the transcriptional activity of compounds like this compound on PPAR subtypes. guidetomalariapharmacology.orgmdpi.comresearchgate.netthermofisher.com These assays typically involve transfecting cells with a construct containing a PPAR response element linked to a reporter gene, such as luciferase. guidetomalariapharmacology.orgresearchgate.netthermofisher.comindigobiosciences.com The level of reporter gene expression, measured by the activity of the reporter protein, reflects the transcriptional activity mediated by the activated PPAR. mdpi.comthermofisher.com

This compound has been shown to produce robust transactivation in reporter gene assays involving human PPARδ. researchgate.net Studies using GAL4-hPPAR chimeric receptors in co-transfected cells have demonstrated that this compound elicits substantial degrees of UAS reporter gene transactivation in cells expressing GAL4-hPPARδ. researchgate.net Similar findings were observed with murine PPARδ. researchgate.net

Data on transcriptional activities of this compound from reporter gene assays:

| PPAR Subtype (Human) | Assay Type | Observation | Source |

| PPARδ | UAS reporter gene transactivation (GAL4-hPPARδ) | Robust transactivation | researchgate.net |

| PPARα | UAS reporter gene transactivation (GAL4-hPPARα) | Robust transactivation | researchgate.net |

| PPARγ | Not explicitly detailed in sources |

Note: One source indicates robust transactivation for both hPPAR and hPPAR with this compound researchgate.net. Given the context of other sources highlighting PPARdelta and gamma interactions, this might imply PPARalpha and PPARdelta or PPARdelta and PPARgamma depending on the specific experiment referenced in the source.

Ligand-Receptor Interaction Dynamics within the Ligand Binding Pocket

The interaction of this compound within the ligand binding pocket of PPARs is crucial for understanding its mechanism of action. This interaction induces specific conformational changes in the receptor. nih.gov

Inducement of Specific Receptor Conformational States

Ligand binding to nuclear receptors, including PPARs, induces conformational changes. nih.govpocketdentistry.com These changes are critical for the receptor's function, affecting its interaction with DNA and coregulators. nih.govpocketdentistry.com While specific details on the conformational changes induced by this compound were not extensively detailed in the search results, it is understood that ligand binding to PPARs stabilizes the receptor's structure and can lead to distinct conformations. nih.gov The ligand-binding domain of nuclear receptors is typically an all-helical domain involved in hormone binding. atlasgeneticsoncology.org

Coregulator Recruitment and Exchange Profiles

The binding of a ligand to PPARs triggers the exchange of corepressors for coactivators, which is essential for transcriptional activation. nih.govatlasgeneticsoncology.org In the absence of a ligand, PPARs are typically bound to corepressors, such as nuclear receptor corepressor (N-CoR). nih.govatlasgeneticsoncology.org Upon ligand binding and activation, these corepressors are displaced, allowing the recruitment of coactivator proteins. nih.gov

PPARs, as heterodimers with RXR, interact with coactivators such as SRC1 (Steroid Receptor Coactivator-1), PGC-1 (PPARγ coactivator-1), and CBP/p300, leading to increased transcription of target genes. atlasgeneticsoncology.orgresearchgate.netoup.com The recruitment of coactivator proteins, along with chromatin remodeling proteins, is required for transcriptional regulation. nih.gov The specific conformational changes induced by a ligand within the ligand-binding pocket can influence the interaction with different coactivators and corepressors, contributing to the selective effects observed with some PPAR modulators. nih.gov While the search results confirm the general mechanism of coregulator exchange for PPARs, specific data detailing the coregulator recruitment and exchange profile of this compound was not found.

Differential Interaction with Coactivators

Ligand-activated PPARs, including those bound by compounds like this compound, undergo conformational changes that facilitate the recruitment of transcriptional coactivators. nih.govresearchgate.net These coactivators are essential for enhancing gene transcription by promoting chromatin remodeling and interacting with the basal transcriptional machinery. nih.govwikipedia.org The specific set of coactivators recruited can vary depending on the PPAR subtype and the nature of the bound ligand, influencing the differential activation of target genes. nih.gov Coactivators of PPARγ, for instance, include proteins such as CBP, MED1, SRC1, SRC2, SRC3, and PGC1α. nih.gov While direct detailed data on this compound's differential interaction with a comprehensive panel of coactivators is not extensively detailed in the provided snippets, its function as a PPAR agonist implies it promotes the displacement of corepressors and subsequent recruitment of coactivators to PPAR-RXR heterodimers bound to DNA. nih.govresearchgate.net

Modulation of Corepressor Association

In the absence of a activating ligand, PPAR-RXR heterodimers typically associate with corepressor proteins. nih.govmdpi.com These corepressors, such as nuclear receptor corepressor 1 (NCoR) and silencing mediator for retinoic acid and thyroid hormone receptor (SMRT), actively repress gene transcription by recruiting histone deacetylases, leading to a condensed chromatin structure. nih.govproteopedia.org Upon binding of an agonist like this compound, a conformational change occurs in the receptor that leads to the dissociation of these corepressor complexes. nih.govresearchgate.net This release of corepressors is a crucial step in enabling the subsequent recruitment of coactivators and the initiation of transcription of target genes. nih.gov For PPARβ/δ, ligand binding can lead to the release of corepressors like BCL-6, which can then repress inflammatory genes. nih.gov

Transcriptional Complex Formation and DNA Binding

The functional activity of PPARs, when bound to a ligand like this compound, involves the formation of a transcriptional complex that binds to specific DNA sequences.

Heterodimerization with Retinoid X Receptors (RXR)

PPARs, including PPAR delta and gamma which are targets of this compound, function as transcription factors by forming obligatory heterodimers with Retinoid X Receptors (RXRs). nih.govumich.eduproteopedia.orgnih.gov This heterodimerization is a prerequisite for their high-affinity binding to DNA response elements. proteopedia.org The RXR family comprises three isoforms: RXRα, RXRβ, and RXRγ. nih.gov PPARs most commonly heterodimerize with RXRα. umich.eduproteopedia.org The formation of the PPAR-RXR heterodimer allows for cooperative DNA binding. proteopedia.org

Engagement with Peroxisome Proliferator Response Elements (PPREs)

The functional PPAR-RXR heterodimer binds to specific DNA sequences located in the promoter regions of target genes. proteopedia.orgnih.govontosight.ai These sequences are known as Peroxisome Proliferator Response Elements (PPREs). proteopedia.orgontosight.ai A typical PPRE consists of a direct repeat of two hexameric sequences (commonly AGGTCA) separated by a single nucleotide spacer. ontosight.ai The binding of the ligand-activated PPAR-RXR heterodimer to the PPRE is a critical step in regulating the transcription of genes involved in various metabolic pathways, including lipid metabolism and glucose homeostasis. ontosight.ai this compound, by activating PPARs (particularly PPAR delta), facilitates the binding of the PPAR-RXR heterodimer to these PPREs, thereby influencing the expression of downstream target genes. nih.gov

Cellular and Molecular Mechanisms of Action of L 165461

Modulation of Gene Expression Pathways

L-165461, through PPARδ activation, influences the expression of a wide range of genes involved in key metabolic and inflammatory pathways.

Regulation of Genes Involved in Lipid Metabolism (e.g., fatty acid transport, oxidation)

PPARδ is a significant regulator of fatty acid oxidation in various tissues. raybiotech.comwikipedia.org Activation of PPARδ by agonists like this compound promotes fatty acid metabolism. raybiotech.com Genes involved in fatty acid transport and oxidation are among the targets of PPARδ activation. For instance, carnitine palmitoyltransferase I (CPT I), a rate-limiting enzyme in the transport of long-chain fatty acids into mitochondria for beta-oxidation, has been shown to be transcriptionally regulated. nih.govwikipedia.org Studies have indicated that changes in dietary fatty acid availability can modulate the expression of genes encoding proteins necessary for fatty acid transport and oxidative metabolism. nih.gov PPARα activation, which shares some functional overlap with PPARδ, has been associated with increased expression of genes involved in all steps of fatty acid utilization, including fatty acid transport proteins (FATPs) and enzymes of peroxisomal and mitochondrial β-oxidation like acyl CoA oxidase (ACO) and medium chain acyl CoA decarboxylase (MCAD). nih.gov PPARδ agonists can change the body's fuel preference from glucose to lipids. wikipedia.org

Regulation of Genes Involved in Glucose Homeostasis (e.g., Pyruvate (B1213749) Dehydrogenase Kinase-4, Uncoupling Protein-3)

PPARδ activation also impacts genes involved in glucose homeostasis. Pyruvate Dehydrogenase Kinase-4 (PDK4) is a known target gene of PPARδ. wikipedia.org PDK4 plays a role in regulating glucose metabolism by inhibiting the pyruvate dehydrogenase complex, thereby reducing glucose oxidation. e-dmj.orgoncotarget.com Uncoupling Protein-3 (UCP3), primarily expressed in skeletal muscle, is another gene whose expression can be influenced by PPARδ activation. nih.govpaulogentil.com UCP3 is involved in regulating energy metabolism and may play a role in altering metabolic function under conditions of fuel depletion. paulogentil.com Fasting and exercise, which increase circulating free fatty acids, can upregulate UCP3 mRNA expression in skeletal muscle. paulogentil.com

Impact on Inflammatory Gene Networks (e.g., VCAM-1, E-selectin, IL-8, MCP-1)

PPARδ agonists, including this compound, have been shown to influence inflammatory gene networks. PPARδ is considered a general regulator that can suppress macrophage-derived inflammation. raybiotech.com Inflammatory mediators such as vascular cell adhesion molecule-1 (VCAM-1), E-selectin, interleukin-8 (IL-8), and monocyte chemoattractant protein-1 (MCP-1) are involved in inflammatory responses, particularly in the endothelium. imrpress.comnih.govbiorxiv.orgnih.gov While some studies suggest anti-inflammatory effects of PPAR activation, others indicate that PPARβ/δ activators can induce IL-8 expression in endothelial cells. nih.govmdpi.com The expression of VCAM-1 and MCP-1 can be induced by inflammatory stimuli. imrpress.comnih.govnewsama.com

Effects on Cellular Processes

Beyond gene expression modulation, this compound affects various cellular processes.

Influence on Adipogenesis and Adipocyte Function

Adipogenesis is the process by which preadipocytes differentiate into mature adipocytes, and it is a key aspect of adipose tissue expansion. nih.gov Adipocytes are central to energy balance and secrete numerous factors influencing metabolism and inflammatory responses. nih.govmdpi.com PPARγ is a crucial transcription factor involved in adipocyte differentiation. nih.gov While PPARγ agonists are known regulators of adipogenesis, PPARδ also plays a role in lipid accumulation and differentiation in certain cell types. wikipedia.org Adipocytes are responsive to mechanical stimuli, and their function can be altered by changes in their mechanical microenvironment. mdpi.com Adipose tissue is recognized as an endocrine organ that communicates with other tissues to regulate systemic metabolism. nih.gov

Modulation of Endothelial Cell Proliferation and Angiogenesis

This compound and other PPARδ agonists have been investigated for their effects on endothelial cells and angiogenesis, the formation of new blood vessels. mdpi.comnewsama.comnih.govfrontiersin.org PPARβ/δ is expressed in vascular cells, including endothelial cells. newsama.com Studies have shown that PPARβ/δ agonists can increase angiogenic properties of endothelial progenitor cells (EPCs), including migration, proliferation, and tube formation. mdpi.com Activation of PPARβ/δ has also been proposed to have a protective action against induced apoptosis in endothelial cells. mdpi.com However, some research suggests that PPARβ/δ activation can enhance tumor angiogenesis. mdpi.com Angiogenesis is a vital process for normal tissue growth and wound healing, involving endothelial cell proliferation, migration, and differentiation. nih.govfrontiersin.org

Impact on Apoptosis and Cell Survival Pathways (e.g., 14-3-3ε protein expression)

Activation of PPARδ by ligands such as this compound has been shown to exert antiapoptotic effects. nih.govresearchgate.net This antiapoptotic action is mediated through several mechanisms, including the upregulation of 14-3-3ε activity, reduction of reactive oxygen species (ROS), and a decrease in the release of cytochrome c from mitochondria, which subsequently reduces caspase-3 activation. nih.govresearchgate.net

Specifically, PPARδ activation has been demonstrated to upregulate the promoter activity of the gene encoding 14-3-3ε (YWHAE) in human endothelial cells in a PPARδ-dependent manner. nih.govnih.gov Treatment with PPARδ ligands, including L-165041 (another PPAR delta ligand), has been shown to increase both the mRNA and protein levels of 14-3-3ε. nih.gov Conversely, silencing PPARδ expression using small interfering RNA suppresses both basal and ligand-dependent YWHAE transcription and 14-3-3ε protein expression. nih.gov

The upregulation of 14-3-3ε is significant for cell survival. 14-3-3ε is a protein involved in various cellular processes, including signal transduction, cell proliferation, apoptosis, and cell cycle regulation. nih.gov It functions by binding to and modulating the activity of numerous client proteins. frontiersin.org In the context of apoptosis, 14-3-3ε upregulation leads to increased binding of the pro-apoptotic protein BAD. nih.gov This increased binding prevents BAD from translocating to the mitochondria, thereby inhibiting the release of cytochrome c and subsequent activation of caspase-3, ultimately protecting cells from apoptosis. nih.gov The PPARδ-mediated regulation of 14-3-3ε expression via CCAAT/enhancer binding protein-beta (C/EBPbeta) has been identified as a novel mechanism by which PPARδ agonists may contribute to endothelial cell survival and potentially offer benefits in conditions like atherosclerosis. nih.gov

Regulation of Smooth Muscle Cell Function and Vascular Growth

PPARδ activation by its ligands, including this compound, has been observed to have an antiproliferative effect on smooth muscle cells (SMCs). umich.eduresearchgate.netresearchgate.net This effect is particularly relevant in the context of vascular remodeling, which involves changes in the structure and function of blood vessels, often characterized by excessive SMC proliferation and migration. nih.govfrontiersin.org

Studies investigating the effects of PPARδ ligands on vascular smooth muscle cells have shown that compounds like L-165041 can inhibit the proliferation of rat vascular smooth muscle cells in a dose-dependent manner. nih.gov This inhibition is associated with the blockage of the cell cycle progression from the G1 phase to the S phase and the repression of retinoblastoma protein (Rb) phosphorylation. nih.gov Furthermore, L-165041 inhibited the platelet-derived growth factor (PDGF)-induced expression of cyclin D1 and CDK4, proteins crucial for cell cycle progression. nih.gov These findings suggest that PPARδ activation interferes with the cell cycle machinery in SMCs, leading to reduced proliferation.

While PPARδ activation has also been linked to promoting endothelial cell proliferation and angiogenesis (the formation of new blood vessels), which contributes to vascular growth in certain contexts such as wound healing and ischemia ahajournals.orgnih.govumich.eduresearchgate.netresearchgate.net, its effect on smooth muscle cells is primarily characterized by the inhibition of proliferation. ahajournals.orgumich.eduresearchgate.netresearchgate.net This differential effect on endothelial cells and smooth muscle cells highlights the complex role of PPARδ in vascular biology and its potential implications for conditions involving aberrant smooth muscle cell growth, such as restenosis and atherosclerosis. nih.gov

| Compound Name | PubChem CID |

| This compound | 9954026 |

| PPAR delta (PPARD) | 6031 (for human PPARD gene) |

| 14-3-3ε (YWHAE) | 7491 (for human YWHAE gene) |

Data Table: Effect of L-165041 on Rat VSMC Proliferation

| L-165041 Concentration | Effect on VSMC Proliferation | Mechanism |

| Dose-dependent | Inhibition | Blocks G1 to S phase progression, Represses Rb phosphorylation, Inhibits Cyclin D1 and CDK4 expression |

Note: Data summarized from research findings on L-165041, a related PPAR delta ligand, demonstrating the mechanism of PPAR delta activation in inhibiting VSMC proliferation.

Structure Activity Relationship Sar Studies for L 165461 and Analogues

Identification of Critical Structural Motifs for PPAR Agonism

PPAR ligands typically bind to the ligand-binding domain (LBD) of the receptor, inducing a conformational change that facilitates the recruitment of coactivator proteins and subsequent gene transcription. oup.comxiahepublishing.com The binding pocket within the PPAR LBD is often described as having a "Y" shape, with different arms accommodating specific parts of the ligand structure. plos.org

For PPAR ligands, including L-165461 and its analogues, critical structural motifs for agonism generally include an acidic head group, a flexible linker, and a hydrophobic tail. plos.org The acidic head group, often a carboxylic acid or a bioisostere, is crucial for interacting with specific residues in the ligand-binding pocket, such as a conserved tyrosine residue in PPARγ. nih.govresearchgate.net The hydrophobic tail typically occupies a larger pocket within the LBD, and its size, shape, and chemical properties influence binding affinity and subtype selectivity. plos.org

While specific detailed SAR data for this compound itself regarding critical motifs is often discussed in the context of broader studies on PPARδ and PPARγ agonists, research on related compounds provides insights. For instance, studies on thiazolidinediones (PPARγ agonists) and fibrates (PPARα agonists) have extensively mapped the interactions of their core structures and substituents with the respective PPAR subtypes. nih.govahajournals.org this compound, being a non-thiazolidinedione PPAR ligand, likely utilizes similar principles of interaction within the PPAR LBD, with its specific structural elements dictating its binding profile and activity on PPARδ and PPARγ. nih.govresearchgate.net The benzisoxazole core present in some analogues of this compound has been explored, and modifications to this core and attached groups have been shown to influence PPAR activity and selectivity. researchgate.net

Rational Design and Targeted Synthesis of Novel Derivatives to Enhance Selectivity

Rational design and targeted synthesis of novel derivatives of lead compounds like this compound are aimed at improving potency, efficacy, and particularly, subtype selectivity. Achieving selectivity among PPAR subtypes (α, δ, and γ) is a significant goal in developing therapeutic agents with reduced off-target effects. nih.govplos.org

Strategies for rational design often involve modifying the structural motifs identified as critical for activity to favor interactions with one PPAR subtype over others. This can include altering the size, shape, lipophilicity, and electronic properties of the hydrophobic tail or modifying the linker region and acidic head group. plos.org For example, introducing bulky substituents in specific positions can create steric clashes with residues present in the binding pocket of unwanted PPAR subtypes, thereby enhancing selectivity for the target subtype. plos.org

Targeted synthesis allows for the creation of specific analogues based on these design principles. By systematically varying substituents and core structures, researchers can probe the SAR in detail and identify compounds with improved selectivity profiles. Studies involving this compound and related PPARδ agonists have explored modifications to the phenoxyacetic acid framework and the benzisoxazole part of the molecule to fine-tune their activity and selectivity towards PPARδ. researchgate.net The development of highly selective PPARδ agonists like GW501516 and GW0742, which were optimized from hydrophobic carboxylates, illustrates the success of such targeted synthesis approaches in achieving high selectivity. ahajournals.orgresearchgate.net While this compound itself has shown some cross-activity with PPARγ, subsequent research has focused on developing more selective PPARδ ligands. nih.govresearchgate.net

Computational Approaches in SAR Analysis (e.g., QSAR Modeling, Molecular Docking)

Computational approaches, such as Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking, play a vital role in modern SAR analysis and rational drug design for compounds like this compound. frontiersin.orgresearchgate.netresearchgate.net These methods provide valuable insights into the relationship between chemical structure and biological activity and help guide the synthesis of novel derivatives.

QSAR Modeling: QSAR models aim to establish a mathematical relationship between structural descriptors of a set of compounds and their biological activity. frontiersin.orgresearchgate.net By analyzing a series of this compound analogues with known PPAR activity, QSAR models can identify the key molecular properties (e.g., electronic, steric, hydrophobic) that are correlated with the observed activity. nih.gov These models can then be used to predict the activity of new, untested compounds, prioritizing those with a higher likelihood of desired activity and selectivity. frontiersin.orgresearchgate.net Various QSAR techniques, including 2D and 3D QSAR, and machine learning algorithms like Random Forest and Deep Neural Networks, have been applied to PPAR agonists. frontiersin.orgresearchgate.netnih.gov

Molecular Docking: Molecular docking is a computational technique used to predict the preferred orientation (binding pose) of a small molecule ligand within the binding site of a protein receptor, such as the PPAR LBD. researchgate.netscribd.comuitm.edu.my By simulating the interaction between the ligand and the receptor, docking studies can estimate the binding affinity and identify the key amino acid residues involved in the interaction. researchgate.netuitm.edu.my For this compound and its analogues, molecular docking can help visualize how these compounds fit into the binding pockets of different PPAR subtypes (α, δ, γ) and explain the observed differences in binding affinity and selectivity. plos.orgscribd.com Docking studies can also guide the design of new derivatives by suggesting modifications that are likely to improve interactions with the target PPAR subtype or reduce interactions with off-target subtypes. researchgate.netuitm.edu.my For example, docking studies with PPARδ selective ligands have provided structural insights into the residues that are critical for selectivity. plos.org

Both QSAR modeling and molecular docking are often used in an integrated approach to accelerate the discovery and optimization of novel PPAR ligands with desired activity and selectivity profiles. researchgate.net

Preclinical Efficacy Studies and Biological Activities of L 165461

In Vitro Models for Biological Activity Assessment

In vitro models are crucial tools for understanding the cellular and molecular mechanisms underlying the biological activities of compounds like L-165461. These models allow for controlled experimentation and detailed analysis of cellular responses.

Cell-based Reporter Gene Assays for Receptor Activation

Cell-based reporter gene assays are commonly used to quantify the functional activity of compounds on specific nuclear receptors, such as PPARδ. These assays typically involve transfecting cells with a plasmid containing a reporter gene (e.g., luciferase) under the control of a promoter that is responsive to the activated receptor. researchgate.netindigobiosciences.com When a compound activates the receptor, it binds to the responsive element in the promoter, leading to the expression of the reporter gene, which can then be measured. researchgate.net

Studies using reporter gene assays have demonstrated that this compound is a potent activator of human PPARδ (hPPARδ). researchgate.net For instance, in COS-1 cells transiently co-transfected with a GAL4-hPPARδ construct and a UAS reporter gene, this compound produced robust transactivation of the reporter gene. researchgate.net This indicates that this compound can effectively bind to and activate the PPARδ receptor, leading to downstream transcriptional events. researchgate.netresearchgate.net The transactivation activity of this compound on hPPARδ has been shown to be substantial. researchgate.net While this compound shows high affinity and substantial transactivation for PPARδ, it exhibits significantly lower activity for PPARγ. medchemexpress.comresearchgate.net

Data from reporter gene assays highlight the potency of this compound as a PPARδ agonist:

| PPAR Subtype | EC50 (HepG2 cells) |

| hPPARδ | 0.64 µM medchemexpress.com |

| hPPARγ | appr 730 nM medchemexpress.com |

(Note: The EC50 value for hPPARγ is approximate based on the provided Ki value.)

Gene Expression Profiling in Diverse Cell Lines and Primary Cell Cultures

Gene expression profiling, often utilizing techniques like microarrays or RNA sequencing, provides a comprehensive view of how a cell's transcriptome changes in response to a compound. nih.govplos.orgmaayanlab.cloudnih.gov By analyzing the changes in mRNA levels, researchers can identify the specific genes and pathways that are modulated by the compound. nih.govplos.org

As a PPARδ agonist, this compound is expected to influence the expression of genes regulated by PPARδ. PPARδ is known to regulate genes involved in various processes, including fatty acid and glucose oxidation, redox homeostasis, mitochondrial biogenesis, inflammation, and cell proliferation. researchgate.net Studies have utilized gene expression profiling to investigate the impact of PPARδ activation by ligands like this compound on these pathways in different cell types. While specific detailed gene expression data for this compound across diverse cell lines were not extensively detailed in the provided snippets, the known functions of PPARδ and the use of this compound as a tool to study PPARδ suggest its involvement in modulating the expression of genes related to metabolism, inflammation, and cell growth in relevant cell models. researchgate.netresearchgate.net For example, PPARδ agonists have been shown to induce the expression of genes involved in energy homeostasis, such as pyruvate (B1213749) dehydrogenase kinase-4 (PDK4) and uncoupling protein-3 (UCP3), in skeletal muscle. researchgate.net

Cellular Metabolism and Energy Homeostasis Assays

Cellular metabolism encompasses the set of chemical reactions that occur within cells to maintain life, including the conversion of nutrients into energy (ATP), synthesis of building blocks, and elimination of waste products. tocris.combmglabtech.com Energy homeostasis refers to the balance between energy intake and expenditure. abdn.ac.uknih.gov PPARδ plays a key role in energy metabolism, controlling fatty acid and glucose oxidation. researchgate.net

In vitro assays are employed to assess the impact of compounds on cellular metabolic processes. These assays can measure parameters such as glucose uptake, oxygen consumption rate, extracellular acidification rate, and the activity of enzymes involved in metabolic pathways. bmglabtech.comelabscience.com this compound, as a PPARδ agonist, has been investigated for its effects on cellular metabolism. Studies have shown that PPARδ activation can influence glucose uptake and lipid metabolism in various cell types. medchemexpress.comresearchgate.net For example, L-165041, another PPARδ ligand, has been shown to inhibit the formation of lipid droplets and reduce hepatic cholesterol and triglycerides in mice, along with increasing the expression of lipoprotein lipase (B570770) (LPL). medchemexpress.com While these specific in vivo findings are for a related compound, they are indicative of the metabolic effects that PPARδ agonists like this compound can exert in cellular systems. PPARδ agonists are known to play a key role in energy metabolism, controlling not only fatty acid and glucose oxidation but also redox homeostasis and mitochondrial biogenesis. researchgate.net

Cellular Proliferation and Apoptosis Assays in Relevant Cell Types

Cellular proliferation and apoptosis (programmed cell death) are fundamental processes that are tightly regulated in healthy tissues. Deregulation of these processes is implicated in various diseases, including cancer. nih.gov In vitro assays are used to measure the rate of cell proliferation and the induction of apoptosis in response to a compound. Proliferation assays can involve counting cells, measuring metabolic activity, or assessing DNA synthesis. nih.gov Apoptosis assays can detect markers such as phosphatidylserine (B164497) externalization (e.g., Annexin V binding), caspase activation, or DNA fragmentation. nih.govabpbio.combdbiosciences.comstemcell.compromega.com

PPARδ has been shown to influence cell proliferation and apoptosis depending on the cell type and context. researchgate.net Some studies suggest that PPARδ activation can promote cell proliferation, while others indicate inhibitory effects or induction of apoptosis. Research using this compound or related PPARδ agonists in relevant cell types, such as vascular smooth muscle cells or endothelial cells, has explored these effects. For instance, the PPARδ ligand L-165041 has been shown to inhibit PDGF-induced proliferation and migration of rat vascular smooth muscle cells by suppressing S phase transition. medchemexpress.com Additionally, L-165041 has been reported to inhibit VEGF-induced endothelial cell proliferation and migration and negatively affect cell cycle progression in VEGF-activated human umbilical vein endothelial cells (HUVECs). medchemexpress.com These findings suggest that this compound, as a PPARδ agonist, may have inhibitory effects on the proliferation of certain cell types.

Angiogenesis and Vasculogenesis Assays in Endothelial Cell Systems

Angiogenesis is the formation of new blood vessels from pre-existing ones, while vasculogenesis is the de novo formation of blood vessels from endothelial progenitor cells. mdpi.commdpi.com These processes are critical for development, wound healing, and also play a role in diseases like cancer and diabetic complications. mdpi.commdpi.commdpi.com Endothelial cell systems are commonly used in vitro models to study angiogenesis and vasculogenesis. Assays include tube formation assays, sprouting assays using beads or spheroids embedded in matrices, and migration assays. mdpi.commdpi.comfrontiersin.orgnih.govnih.gov

PPARδ agonists have been investigated for their effects on angiogenesis. Studies using this compound or related compounds in endothelial cell models have provided insights into their impact on blood vessel formation. For example, L-165041 has been shown to inhibit VEGF-induced angiogenesis in vitro, although the antiangiogenic effect was reported to be not related to PPARδ in one study. medchemexpress.com Despite this, the observation of inhibited VEGF-induced endothelial cell proliferation and migration by L-165041 suggests a potential role for PPARδ agonists in modulating angiogenic processes. medchemexpress.com In vitro angiogenesis assays, such as those using HUVECs co-cultured with matrix-producing cells, allow for the quantitative analysis of parameters like tube length, number of connections, and tube thickness. nih.gov Three-dimensional in vitro models, including bead and spheroid assays embedded in hydrogels like fibrin, are relevant for studying sprouting angiogenesis and vasculogenesis. mdpi.comfrontiersin.orgnih.gov

Inflammatory Marker Modulation in Cell-based Systems

Inflammation is a complex biological response to harmful stimuli, involving the activation of immune cells and the release of inflammatory mediators such as cytokines and chemokines. nih.govnih.gov Deregulated inflammation contributes to the pathogenesis of various diseases, including inflammatory lung diseases. nih.gov Cell-based systems, such as cultures of immune cells (e.g., macrophages, lymphocytes) or other relevant cell types, are used to study the anti-inflammatory effects of compounds. nih.govnih.govnih.gov Assays can measure the production of inflammatory cytokines, the expression of inflammatory enzymes, or the activation of signaling pathways involved in inflammation (e.g., NF-κB). nih.govnih.govnih.gov

PPARs, including PPARδ, have been suggested to possess immunomodulatory and anti-inflammatory activity. nih.gov this compound, as a PPARδ agonist, has been utilized in studies investigating the anti-inflammatory potential of PPARδ activation. While specific detailed data on this compound's modulation of inflammatory markers in cell-based systems were not extensively provided in the snippets, the known anti-inflammatory roles of PPARδ and the use of this compound as a research tool imply its investigation in this area. researchgate.netnih.gov PPARδ agonists are considered potential drug targets for cholestatic liver diseases via ameliorating hepatic inflammation. researchgate.net Common approaches to induce inflammation in in vitro models to study anti-inflammatory treatments involve stimulating cells with pro-inflammatory cytokines such as IL-1β or TNF-α. nih.gov Measuring the reduction of key inflammatory markers and matrix metalloproteinase activity in such models is a common approach to assess anti-inflammatory effects. nih.gov

In Vivo Preclinical Models for Systemic Effects

Preclinical in vivo studies are a critical step in drug development, providing valuable insights into a compound's effects within a living system before potential translation to clinical trials researchgate.neteddc.sg. For this compound, these studies have focused on its systemic biological activities, particularly in models relevant to widespread metabolic and cardiovascular conditions.

Rodent Models of Metabolic Dysfunction (e.g., obesity, insulin (B600854) resistance, type 2 diabetes)

Rodent models are widely used to mimic human metabolic diseases such as obesity, diabetes, and insulin resistance to study disease progression and evaluate potential therapies nih.govfrontiersin.orgnih.gov. Various rodent models exist, including those induced by diet, such as high-fat diets (HFD), or those with genetic mutations nih.govfrontiersin.orguzh.chmdpi.com. HFD-induced models in rodents can lead to phenotypes resembling human type 2 diabetes, characterized by weight gain, hyperglycemia, hyperinsulinemia, and insulin resistance mdpi.com. Genetically modified models, like the db/db mouse, which has a mutation in the leptin receptor, also exhibit obesity and diabetes uzh.ch. These models serve as valuable tools to investigate the effects of compounds like this compound on metabolic parameters.

Animal Models of Cardiovascular Pathologies (e.g., dyslipidemia, vascular remodeling)

Animal models are also crucial for studying cardiovascular diseases, including dyslipidemia and vascular remodeling hsforum.comnih.govglobalresearchonline.netijper.org. Dyslipidemia, characterized by abnormal lipid levels, is a major risk factor for cardiovascular disease ijper.org. Various animal models, including rats, mice, and rabbits, can be used to study dyslipidemia, often induced by diet or genetic manipulation globalresearchonline.netijper.orgmaxapress.com. For instance, LDL receptor-deficient (LDLR−/−) mice exhibit elevated LDL cholesterol levels and develop atherosclerosis nih.govmaxapress.com. Studies in these models help researchers understand the mechanisms of dyslipidemia and evaluate the efficacy of potential therapeutic agents in improving lipid profiles and mitigating vascular changes ijper.orgescholarship.org.

Analysis of Target Gene and Protein Expression in Tissues from Animal Models

Analyzing gene and protein expression in tissues from animal models provides insights into the molecular mechanisms underlying the observed physiological effects of a compound like this compound guidetomalariapharmacology.orgpelagobio.com. Changes in gene expression can be assessed using techniques such as RT-qPCR or RNA sequencing frontiersin.orgnih.govelifesciences.org. These studies can reveal how this compound influences the expression of genes involved in metabolic pathways, lipid metabolism, inflammation, or vascular function within relevant tissues like the liver, adipose tissue, or cardiovascular tissues frontiersin.orgplos.org. Similarly, analyzing protein levels can confirm whether changes in gene expression translate into altered protein abundance, providing a more complete picture of the compound's biological impact.

Assessment of Physiological and Biochemical Markers in Preclinical Studies

Preclinical studies assess various physiological and biochemical markers to evaluate the systemic effects of compounds nih.govveterinaryworld.orgnih.govsabraojournal.orgtaylorandfrancis.com. Physiological markers can include measurements such as body weight, blood pressure, and glucose tolerance nih.govmdpi.com. Biochemical markers, which are objectively measured indicators of biological processes or pharmacologic responses, provide insights into the compound's effects at a molecular level taylorandfrancis.com. These can include levels of glucose, insulin, lipids (e.g., total cholesterol, LDL, HDL, triglycerides), liver enzymes, inflammatory markers, and other relevant metabolites in blood or tissue samples mdpi.comijper.orgnih.govveterinaryworld.org. Analyzing these markers in animal models treated with this compound helps determine its efficacy in improving metabolic profiles, reducing inflammation, or positively impacting cardiovascular health.

Table 1: Examples of Physiological and Biochemical Markers Assessed in Preclinical Metabolic and Cardiovascular Studies

| Marker | Category | Relevance (Examples) |

| Body Weight | Physiological | Obesity, metabolic syndrome |

| Blood Glucose Levels | Physiological | Diabetes, insulin resistance |

| Insulin Levels | Physiological | Insulin resistance, diabetes |

| Glucose Tolerance | Physiological | Insulin resistance, diabetes |

| Blood Pressure | Physiological | Hypertension, cardiovascular risk |

| Total Cholesterol | Biochemical | Dyslipidemia, cardiovascular risk |

| LDL Cholesterol | Biochemical | Dyslipidemia, cardiovascular risk |

| HDL Cholesterol | Biochemical | Dyslipidemia, cardiovascular risk |

| Triglycerides | Biochemical | Dyslipidemia, metabolic syndrome |

| Liver Enzymes (e.g., ALT, AST) | Biochemical | Liver function, metabolic dysfunction |

| Inflammatory Markers (e.g., cytokines) | Biochemical | Inflammation in metabolic and cardiovascular diseases |

| Free Fatty Acids | Biochemical | Lipid metabolism, insulin resistance |

Advanced Methodologies and Future Research Directions for L 165461

Systems Biology Approaches to Elucidate Comprehensive Biological Networks Affected by L-165461

Applying systems biology to the study of this compound involves integrating data from various biological levels, such as genomics, transcriptomics, proteomics, and metabolomics, to build a holistic view of the biological networks it affects. This approach can help to identify the complex interplay between PPAR activation by this compound and downstream cellular processes and pathways. By analyzing large-scale datasets, researchers can potentially map the complete network of genes, proteins, and metabolites that respond to this compound, revealing previously unknown connections and regulatory mechanisms.

Integration of Multi-Omics Data in Preclinical Investigations (e.g., transcriptomics, proteomics)

Integrating multi-omics data, such as transcriptomics (studying gene expression) and proteomics (studying protein abundance and modifications), in preclinical investigations of this compound can provide a more detailed picture of its biological impact. nih.govbiysc.orgmdpi.comresearchgate.net For instance, transcriptomic analysis can identify genes whose expression levels are altered by this compound treatment, while proteomic analysis can reveal changes in protein levels and activity. mdpi.com Combining these datasets allows for the correlation of changes at the mRNA level with changes at the protein level, offering insights into the translational and post-translational effects of this compound. This integrated approach can lead to the identification of key molecular signatures and pathways that are most significantly affected by this compound, potentially uncovering biomarkers of response or resistance. mdpi.com

An example of the power of multi-omics integration is seen in studies aiming to understand complex diseases like chronic lymphocytic leukemia, where combining proteomic and transcriptomic data has helped identify deregulated pathways and potential drug targets. mdpi.com While this example is not specific to this compound, it illustrates the methodology's potential applicability.

Development and Application of Advanced In Vitro and In Vivo Preclinical Models for Enhanced Translational Research

The development and application of advanced in vitro and in vivo preclinical models are crucial for enhancing the translational research of this compound. Advanced in vitro models, such as 3D cell cultures, organoids, and microfluidic systems, can better mimic the complexity of human tissues and organs compared to traditional 2D cell cultures. These models can provide more physiologically relevant data on this compound's effects on specific cell types and their interactions. Similarly, advanced in vivo models, including genetically modified animals or humanized mouse models, can offer a more accurate representation of human disease conditions and the systemic effects of this compound. mdpi.com Utilizing these sophisticated models can improve the predictability of preclinical findings and facilitate the translation of research insights into potential clinical applications.

Exploration of this compound as a Pharmacological Probe for Unraveling Novel PPAR-Mediated Biological Processes

This compound, as a synthetic PPAR ligand with affinity for both PPARδ and PPARγ, can be utilized as a pharmacological probe to further unravel novel biological processes mediated by these receptors. By selectively activating PPARδ and PPARγ, researchers can investigate the specific roles of these receptor subtypes in various cellular and physiological contexts. scispace.comresearchgate.netguidetopharmacology.org This can involve using this compound in experiments designed to dissect PPAR-dependent signaling pathways, identify target genes, and understand the functional consequences of PPAR activation in different cell types or disease models. Such studies can contribute to a deeper understanding of PPAR biology beyond their well-established roles in metabolism and inflammation.

Identification of Unexplored Molecular Partners and Downstream Effectors of this compound Activity

Identifying unexplored molecular partners and downstream effectors of this compound activity is a key area for future research. While this compound is known to primarily interact with PPARδ and PPARγ, it may also engage with other proteins or signaling molecules that modulate its effects or are part of the downstream signaling cascade. scispace.comresearchgate.netguidetopharmacology.org Techniques such as affinity purification followed by mass spectrometry, yeast two-hybrid screens, or other protein-protein interaction studies can be employed to identify novel binding partners. Furthermore, investigating downstream effectors can involve using techniques like phosphoproteomics or kinome screens to identify kinases and other signaling molecules that are activated or inhibited following this compound treatment. Uncovering these unexplored interactions and effectors will provide a more complete picture of how this compound exerts its biological effects and may reveal new targets for therapeutic intervention.

Q & A

Q. What is the molecular mechanism of L-165461 as a PPAR receptor antagonist, and how can its antagonistic activity be validated in vitro?

- Methodological Answer : this compound's antagonistic activity is quantified using receptor-binding assays and competitive inhibition studies. For validation:

- Perform radioligand displacement assays using [³H]-labeled endogenous agonists (e.g., prostacyclin) to measure this compound's binding affinity (pKi = 8.52) .

- Use dose-response curves to determine IC₅₀ values in cell lines expressing PPAR isoforms. Compare results with synthetic agonists (e.g., GW0742X, pEC₅₀ = 7.52) to confirm specificity .

- Validate reproducibility by adhering to NIH preclinical reporting guidelines, including detailed protocols for cell culture conditions and reagent concentrations .

Q. How should researchers design dose-response experiments to assess this compound's potency in modulating PPAR signaling pathways?

- Methodological Answer :

- Step 1 : Establish a logarithmic concentration range (e.g., 1 nM–100 µM) to cover potential EC₅₀/IC₅₀ values.

- Step 2 : Use luciferase reporter assays in PPAR-transfected cells to measure transcriptional activity changes.

- Step 3 : Apply statistical models (e.g., nonlinear regression) to calculate potency metrics, ensuring error margins are reported (e.g., SEM from triplicate trials) .

- Pitfall Avoidance : Account for solvent effects (e.g., DMSO cytotoxicity) by normalizing data to vehicle controls .

Advanced Research Questions

Q. How can contradictory pKi values for this compound across studies be systematically analyzed?

- Methodological Answer : Contradictions often arise from methodological variability. To resolve:

- Comparative Analysis : Tabulate experimental conditions (e.g., cell type, temperature, assay duration) from conflicting studies. For example, differences in membrane preparation (e.g., whole-cell vs. isolated receptors) may alter binding kinetics .

- Statistical Reconciliation : Apply meta-analysis tools to assess heterogeneity (e.g., I² statistic) and identify outliers. If variability persists, conduct a replication study under standardized conditions .

- Principal Contradiction Framework : Identify the dominant factor (e.g., receptor isoform specificity) influencing results, per dialectical materialist analysis .

Q. What strategies optimize the selectivity of this compound for PPAR subtypes in complex biological systems?

- Methodological Answer :

- Structural Modeling : Use molecular docking simulations to compare this compound's binding interactions with PPAR-α, -γ, and -δ isoforms. Prioritize residues with high binding energy differences.

- Functional Assays : Test this compound against panels of nuclear receptors (e.g., RXR, LXR) to rule off-target effects. Cross-validate with siRNA-mediated PPAR knockdown models .

- Data Integration : Combine transcriptomic data (RNA-seq) and proteomic profiles to map downstream pathways uniquely affected by this compound .

Q. How can researchers ensure reproducibility of this compound's in vivo effects when transitioning from preclinical models to human-relevant systems?

- Methodological Answer :

- Rigorous Controls : Standardize animal models (e.g., C57BL/6 mice) and dosing regimens (e.g., pharmacokinetic profiling to adjust for species-specific metabolism) .

- Bias Mitigation : Use blinded scoring for histological outcomes (e.g., lung inflammation metrics) and pre-register study protocols to limit observer bias .

- Ethical Validation : Align experimental designs with FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant), ensuring sample sizes are justified via power analysis .

Data Analysis & Reporting

Q. What computational tools are recommended for analyzing dose-response data from this compound experiments?

- Methodological Answer :

- Software : Use GraphPad Prism or R packages (e.g.,

drc) for curve fitting. Report goodness-of-fit metrics (e.g., R², AIC). - Error Propagation : Quantify uncertainties in pipetting, instrument calibration, and biological variability using Monte Carlo simulations .

- FAIR Principles : Archive raw datasets in repositories (e.g., Zenodo) with metadata compliant with MIAME/MINSEQE standards .

Q. How should researchers address incomplete mechanistic data when proposing this compound's therapeutic potential in inflammatory lung disease?

- Methodological Answer :

- Hypothesis-Driven Gaps : Formulate testable hypotheses (e.g., "this compound reduces neutrophilic infiltration via PPAR-δ inhibition") and validate with targeted knockouts or CRISPR-Cas9 models .

- Literature Synthesis : Conduct systematic reviews to identify understudied pathways (e.g., oxidative stress markers) and prioritize them in future studies .

- Transparency : Clearly delineate supported vs. speculative claims in manuscripts, citing contradictory evidence where applicable .

Ethical & Methodological Compliance

Q. What are the key NIH guidelines for reporting preclinical studies involving this compound?

- Methodological Answer :

- Animal Studies : Report ARRIVE 2.0 criteria, including randomization, blinding, and exclusion criteria.

- Data Inclusion : Provide exact sample sizes, statistical tests, and effect sizes. Avoid selective reporting of "positive" results .

- Reagent Validation : Certify this compound's purity (e.g., HPLC chromatograms) and stability (e.g., mass spectrometry) in supplementary materials .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.